molecular formula C19H23BrN4OS B2580830 3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}-N-propylbenzamide CAS No. 1251683-47-2

3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}-N-propylbenzamide

Cat. No. B2580830
CAS RN: 1251683-47-2
M. Wt: 435.38
InChI Key: FPXOOMHEAUOBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

I found some articles discussing the synthesis of related compounds , but none specifically about the synthesis of “3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}-N-propylbenzamide”.

Scientific Research Applications

Cancer Treatment Potential

  • Kinesin Spindle Protein (KSP) Inhibition : The compound "AZD4877," closely related to the given chemical structure, was identified as a potent inhibitor of Kinesin Spindle Protein (KSP), demonstrating significant biochemical potency and pharmaceutical properties suitable for clinical development as a cancer treatment agent. This compound induces mitotic arrest and cellular death through the inhibition of KSP, showing promising in vivo efficacy in cancer models (Theoclitou et al., 2011).

DNA Precursor Metabolism Disturbances

  • Inhibition of Poly(ADP-ribose) Synthetase : Although not directly matching the requested compound, studies on 3-aminobenzamide, a structurally related inhibitor, have revealed its broad effects on DNA precursor metabolism, significantly altering cellular DNA synthesis and cell growth. This provides insights into the specificity and potential off-target effects of similar compounds (Milam et al., 1986).

Pyrimidine Derivatives Synthesis

  • Novel Dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione Derivatives : A study outlined the synthesis of novel pyrimidine derivatives, highlighting their importance due to diverse biological activities including antiviral, antibacterial, antitumor, and anti-inflammatory effects. These derivatives, including those structurally related to the queried compound, have been explored for their potential therapeutic applications, notably in cardiovascular health and cancer chemotherapy (Önal et al., 2008).

Antiproliferative Activity

  • N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide Synthesis and Activity : A compound with structural similarities was synthesized and demonstrated marked inhibition against human cancer cell lines, showcasing its potential as a promising anticancer agent. This includes the study of its crystal structure, DFT, Hirshfeld surface analysis, and molecular docking to evaluate its antiproliferative activities (Huang et al., 2020).

properties

IUPAC Name

N-(2-bromophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4OS/c1-13-7-14(2)10-24(9-13)17-8-19(22-12-21-17)26-11-18(25)23-16-6-4-3-5-15(16)20/h3-6,8,12-14H,7,9-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXOOMHEAUOBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.